
2-Ethyl-3-methyl-5-(4-methylphenyl)-1,2-oxazol-2-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-3-methyl-5-(4-methylphenyl)-1,2-oxazol-2-ium perchlorate is a chemical compound with a complex structure that includes an oxazolium ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-methyl-5-(4-methylphenyl)-1,2-oxazol-2-ium perchlorate typically involves the reaction of appropriate precursors under controlled conditions. The specific synthetic route may vary, but it generally includes the formation of the oxazolium ring followed by the introduction of the perchlorate anion. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-3-methyl-5-(4-methylphenyl)-1,2-oxazol-2-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for controlling the reaction pathways and products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2-Ethyl-3-methyl-5-(4-methylphenyl)-1,2-oxazol-2-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound can be used in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-3-methyl-5-(4-methylphenyl)-1,2-oxazol-2-ium perchlorate involves its interaction with specific molecular targets and pathways. The oxazolium ring structure allows it to interact with various biological molecules, potentially affecting enzymatic activities and signaling pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other oxazolium derivatives and related heterocyclic compounds. Examples include:
- 2-Methyl-3-ethyl-5-phenyl-1,2-oxazol-2-ium perchlorate
- 2-Ethyl-3-methyl-5-phenyl-1,2-oxazol-2-ium perchlorate
Uniqueness
2-Ethyl-3-methyl-5-(4-methylphenyl)-1,2-oxazol-2-ium perchlorate is unique due to its specific substitution pattern on the oxazolium ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
52063-33-9 |
|---|---|
Fórmula molecular |
C13H16ClNO5 |
Peso molecular |
301.72 g/mol |
Nombre IUPAC |
2-ethyl-3-methyl-5-(4-methylphenyl)-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C13H16NO.ClHO4/c1-4-14-11(3)9-13(15-14)12-7-5-10(2)6-8-12;2-1(3,4)5/h5-9H,4H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
BYXHWLWAXSPGGT-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]1=C(C=C(O1)C2=CC=C(C=C2)C)C.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14643477.png)
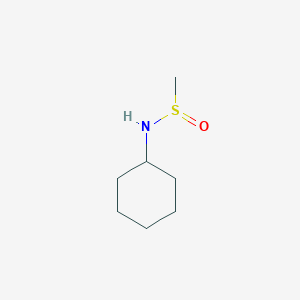
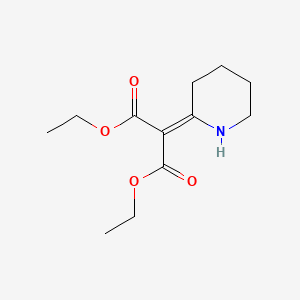
![Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate](/img/structure/B14643486.png)
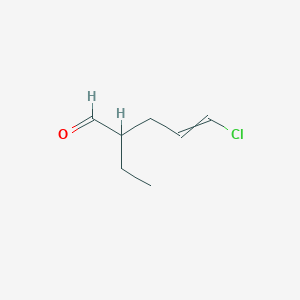
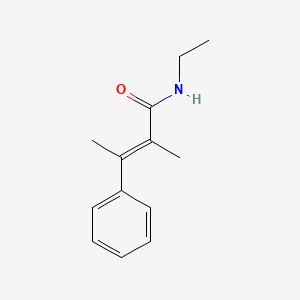



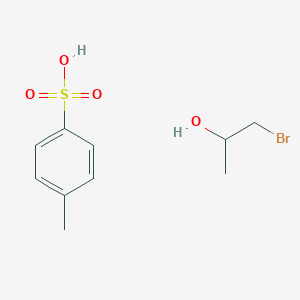
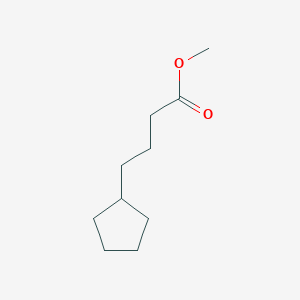

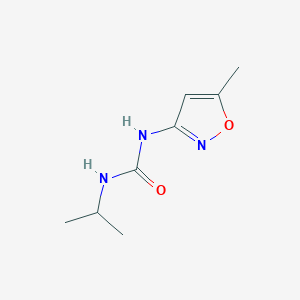
![8-Hydroxy-7-(hydroxymethyl)-4-methyl-6-oxa-2,4-diazabicyclo[3.2.1]octan-3-one](/img/structure/B14643558.png)
